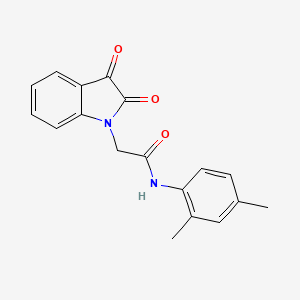

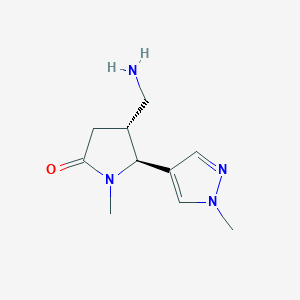

![molecular formula C9H9N3O2 B2876649 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 80353-96-4](/img/structure/B2876649.png)

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid

説明

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which are structurally similar to 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Molecular Structure Analysis

The molecular structure of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of 191.191 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .科学的研究の応用

Antituberculosis Agents

Imidazopyridine, a similar structure to our compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antibacterial Agents

Imidazopyrimidines are structural analogs (isosteres) of purine bases, e.g., adenine and guanine, and have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen activated protein kinase inhibitors for treatment of rheumatoid arthritis, or antibacterial agents .

GABA Receptor Agonists

As mentioned above, imidazopyrimidines have been evaluated as nonbenzodiazepine GABA receptor agonists . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

4. p38 Mitogen Activated Protein Kinase Inhibitors Imidazopyrimidines have also been used as p38 mitogen activated protein kinase inhibitors for the treatment of rheumatoid arthritis . These inhibitors can potentially reduce inflammation and pain in patients with rheumatoid arthritis.

特性

IUPAC Name |

5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-8-11-7(9(13)14)4-12(8)6(2)10-5/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZRHXJOFPTLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)

![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)